molecular formula C10H20N2O B2986188 (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine CAS No. 1483002-09-0

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B2986188
CAS No.: 1483002-09-0
M. Wt: 184.283
InChI Key: LQWALWQRJAREFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol It is known for its unique structure, which includes a cyclopropylmethyl group and a 4-methylmorpholin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 4-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets. As a CB1 receptor antagonist, it binds to the CB1 receptor, inhibiting its activity. This interaction affects various signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine is unique due to its combination of a cyclopropylmethyl group and a 4-methylmorpholin-2-ylmethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-cyclopropyl-N-[(4-methylmorpholin-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12-4-5-13-10(8-12)7-11-6-9-2-3-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWALWQRJAREFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.